what is the chemical structure of InteriotherinA
what is the chemical structure of InteriotherinA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Interiotherin A, a naturally occurring lignan with notable anti-HIV activity. The information presented herein is intended to support research and development efforts in the field of antiviral drug discovery.
Core Chemical and Physical Properties
Interiotherin A is a dibenzocyclooctadiene lignan isolated from the plant Kadsura interior. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₈O₈ | [1] |
| Molecular Weight | 504.5 g/mol | [1] |
| IUPAC Name | (3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.0²,¹⁰.0⁴,⁸.0¹⁷,²¹]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate | [1] |
| CAS Number | 181701-06-4 | [1] |
| Class | Lignan (Dibenzocyclooctadiene) | [2] |
Biological Activity: Anti-HIV Potential
Interiotherin A has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV). The primary mechanism of action for dibenzocyclooctadiene lignans is the inhibition of HIV-1 reverse transcriptase, classifying it as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Quantitative Bioactivity Data
The following table summarizes the key quantitative data regarding the anti-HIV activity of Interiotherin A and related compounds.
| Compound | EC₅₀ (μg/mL) | EC₅₀ (μM)¹ | CC₅₀ (μg/mL) | Therapeutic Index (TI)² | Target | Source |
| Interiotherin A | 3.1 | ~6.14 | >20 | >6.47 | HIV Replication | [2][3] |
| Schisantherin D | 0.5 | ~0.99 | Not Reported | Not Reported | HIV Replication | [2][3] |
| Rubrilignan A | 2.26 | ~4.48 | Not Reported | 35.5 | HIV-1 | [4] |
| Rubrilignan B | 1.82 | ~3.61 | Not Reported | 18.6 | HIV-1 | [4] |
¹ EC₅₀ in μM is estimated based on the molecular weight of Interiotherin A (504.5 g/mol ). Molar concentrations for other compounds are not calculated due to unavailable molecular weights in the search results. ² The Therapeutic Index (TI) is calculated as CC₅₀/EC₅₀. For Interiotherin A, a TI of >6.47 is estimated based on the provided EC₅₀ and a CC₅₀ of >20 μg/mL for other anti-HIV lignans from the same plant family.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Interiotherin A is proposed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Experimental Protocols
While the full experimental details from the original 1996 publication by Chen et al. are not publicly available, a general protocol for assessing anti-HIV activity of lignans can be outlined based on similar studies.
General Anti-HIV Assay Workflow
The following diagram illustrates a typical workflow for evaluating the anti-HIV-1 activity of a test compound.
Key Methodological Steps:
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Cell Culture: Human T-lymphocyte cell lines, such as H9 or MT-4, are commonly used as they are susceptible to HIV-1 infection.
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Viral Strain: A laboratory-adapted strain of HIV-1, such as HIV-1 (IIIB), is typically used for initial screening.
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Compound Preparation: Interiotherin A is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
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Infection and Treatment: The target cells are infected with a standardized amount of HIV-1. Immediately after infection, the cells are treated with the various concentrations of Interiotherin A.
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Incubation: The treated and infected cells are incubated for a period of several days to allow for viral replication.
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Assessment of Antiviral Activity (EC₅₀): The extent of HIV-1 replication is quantified. Common methods include:
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Syncytia Formation Assay: Counting the number of giant, multinucleated cells (syncytia) that form as a result of viral infection.
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p24 Antigen Assay: Measuring the level of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
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Assessment of Cytotoxicity (CC₅₀): The toxicity of the compound to the host cells is determined in parallel using an uninfected cell population. The MTT assay is a common method, which measures the metabolic activity of viable cells.
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Data Analysis: The 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The therapeutic index (TI) is then determined as the ratio of CC₅₀ to EC₅₀.
Conclusion and Future Directions
Interiotherin A represents a promising natural product scaffold for the development of novel anti-HIV therapeutics. Its activity as a non-nucleoside reverse transcriptase inhibitor provides a clear mechanism of action for further investigation and optimization. Future research should focus on:
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Total Synthesis and Analogue Development: The total synthesis of Interiotherin A would enable the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.
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Detailed Mechanistic Studies: Further elucidation of the precise binding interactions of Interiotherin A with HIV-1 reverse transcriptase through techniques such as X-ray crystallography could guide rational drug design.
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In Vivo Efficacy and Toxicity Studies: Evaluation of the in vivo efficacy and safety profile of Interiotherin A in relevant animal models is a critical next step in its preclinical development.
The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of Interiotherin A as a potential anti-HIV agent.
References
- 1. Two new lignans, interiotherins A and B, as anti-HIV principles from Kadsura interior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dibenzocyclooctadiene lignans from the fruits of Schisandra rubriflora and their anti-HIV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
